
Chmfl-flt3-122
Descripción general
Descripción
CHMFL-FLT3-122 is a rationally designed, orally available FLT3 kinase inhibitor developed by the Hefei Institutes of Physical Science, Chinese Academy of Sciences, in collaboration with Hefei Cosource Pharmaceuticals. It targets FLT3-ITD (internal tandem duplication) mutations, which are implicated in ~30% of acute myeloid leukemia (AML) cases and correlate with poor prognosis .
- Structural Basis: Derived from ibrutinib’s pyrazolo[3,4-d]pyrimidine scaffold, this compound incorporates modifications to enhance FLT3 selectivity while minimizing off-target effects on c-KIT, a kinase associated with bone marrow suppression .
- Mechanism: It inhibits FLT3 autophosphorylation and downstream signaling pathways (e.g., STAT5, AKT, ERK), inducing cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells .
- Preclinical Efficacy: In murine xenograft models, this compound significantly suppressed tumor growth without observable toxicity at effective doses .
- Clinical Progress: Designated as HYML-122 in clinical trials, it completed Phase I trials in 2021, demonstrating favorable pharmacokinetics and tolerability in AML patients .
Métodos De Preparación
Structural Design and Rationale for Synthesis
CHMFL-FLT3-122 ((R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone) was designed to address the limitations of earlier FLT3 inhibitors. The compound’s core structure integrates:
-
A pyrazolo[3,4-d]pyrimidine scaffold for kinase binding.
-
A 4-phenoxyphenyl group at the C3 position to enhance FLT3 affinity.
-
A piperidine-ethanone side chain with (R)-stereochemistry to improve selectivity and oral bioavailability .
The synthesis aimed to optimize interactions with FLT3’s ATP-binding pocket while reducing off-target activity. Key modifications included introducing bulky substituents to avoid steric clashes with BTK and c-KIT kinases, achieving >10-fold and 170-fold selectivity, respectively .
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Core Formation | 4-Phenoxyaniline, DMF, 100°C | 65 | 90 |
Amination | NH₃/MeOH, Pd/C, H₂ | 78 | 95 |
Piperidine Coupling | (R)-Piperidine, K₂CO₃, DMF | 52 | 98 |
Final Purification | Silica Gel Chromatography | 85 | >98 |
Analytical Characterization
This compound was characterized using advanced spectroscopic and chromatographic techniques:
-
High-Resolution Mass Spectrometry (HRMS): Confirmed molecular formula C₂₆H₂₉N₇O₂ (MW 471.55) .
-
Chiral HPLC: Verified enantiomeric excess (>99% for (R)-isomer) .
-
¹H/¹³C NMR: Resonances aligned with the proposed structure, including aromatic protons (δ 7.2–8.1 ppm) and piperidine methyl groups (δ 2.1–2.3 ppm) .
Scalability and Process Optimization
The synthesis was scaled to gram quantities for preclinical studies:
-
Solubility Considerations: The compound exhibits poor aqueous solubility (DMSO stock solutions required for in vitro assays) .
-
Oral Bioavailability: Structural modifications, including the dimethylamino group, improved bioavailability to 30% in murine models .
Table 2: Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 471.55 g/mol |
CAS Number | 1839150-56-9 |
Solubility (DMSO) | 100 mg/mL |
Storage Conditions | -20°C (desiccated) |
HPLC Purity | >98% |
Comparative Analysis with Analogues
This compound outperformed earlier FLT3 inhibitors in selectivity and toxicity profiles:
Análisis De Reacciones Químicas
CHMFL-FLT3-122 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales de la molécula.
Sustitución: El grupo fenoxifenilo puede sufrir reacciones de sustitución para introducir diferentes sustituyentes. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Key Mechanisms:
- Inhibition of Proliferation : CHMFL-FLT3-122 significantly inhibits the proliferation of FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM13, with growth inhibition concentrations (GI50) around 22 nM .
- Induction of Apoptosis : The compound induces apoptosis by arresting the cell cycle at the G0/G1 phase, effectively reducing tumor growth in xenograft models without notable toxicity .
- Targeted Signaling Pathways : It disrupts FLT3-mediated signaling pathways that are crucial for tumor survival and proliferation .
In Vivo Efficacy
In preclinical studies, this compound demonstrated significant anti-tumor activity. In xenograft models where MV4-11 cells were inoculated, treatment with this compound resulted in a tumor growth inhibition rate (TGI) of approximately 93.4% at a dosage of 10 mg/kg . The compound exhibited a bioavailability rate of about 30%, indicating its potential for effective systemic treatment .
Comparative Efficacy with Other FLT3 Inhibitors
To contextualize the efficacy of this compound, it is essential to compare it with other FLT3 inhibitors currently under investigation or in clinical use:
Compound | IC50 (nM) | Selectivity over BTK | Selectivity over c-KIT | Efficacy in AML Models |
---|---|---|---|---|
This compound | 40 | >10-fold | 170-fold | Significant |
Gilteritinib | 1.5 | Moderate | Low | High |
Midostaurin | 25 | Low | Moderate | Moderate |
Crenolanib | 1.0 | Low | Moderate | High |
This table illustrates that while other compounds may have lower IC50 values against FLT3, this compound's selectivity profile could offer advantages in terms of safety and reduced side effects.
Case Studies
Several case studies highlight the clinical relevance and potential applications of this compound:
- Preclinical Model Study : In a study involving xenograft models with MV4-11 cells, treatment with this compound not only inhibited tumor growth but also showed no significant adverse effects on normal hematopoietic cells, suggesting a favorable safety profile for future clinical applications .
- Combination Therapy Potential : Ongoing research is exploring the efficacy of combining this compound with other therapeutic agents to enhance anti-leukemic effects while maintaining selectivity against non-target kinases .
Mecanismo De Acción
CHMFL-FLT3-122 ejerce sus efectos inhibiendo selectivamente la quinasa FLT3. Se une al sitio de unión al ATP de la quinasa FLT3, evitando su activación y las vías de señalización subsiguientes . Esta inhibición conduce al arresto del ciclo celular en la fase G0/G1 e induce la apoptosis en células positivas para FLT3-ITD . Los objetivos moleculares involucrados incluyen las quinasas FLT3, BTK y c-KIT .
Comparación Con Compuestos Similares
Comparison with Similar FLT3 Inhibitors
Selectivity and Target Profile
- Key Differentiator : this compound avoids c-KIT inhibition, reducing bone marrow toxicity compared to midostaurin .
Pharmacokinetic and Physicochemical Properties
- Dissociation Constants: this compound’s pKa values (3.87 and 8.12) were determined using UV spectrophotometry and non-logarithmic titration, critical for optimizing its solubility and formulation .
Clinical Outcomes
Actividad Biológica
CHMFL-FLT3-122 is a novel compound developed as a potent and selective inhibitor of the FLT3 (Fms-like tyrosine kinase 3) receptor, which is critically involved in the pathogenesis of acute myeloid leukemia (AML). The compound has shown promising biological activity against FLT3-ITD (internal tandem duplication) mutations, which occur in approximately 30% of AML cases and are associated with poor prognosis.
This compound operates primarily by inhibiting the FLT3 kinase activity, which is essential for the proliferation and survival of hematopoietic cells. The compound has been demonstrated to induce apoptosis in FLT3-ITD positive AML cell lines by arresting the cell cycle in the G0/G1 phase. This mechanism is critical as it disrupts the aberrant signaling pathways activated by FLT3 mutations, leading to reduced cell survival and proliferation.
Selectivity and Potency
The selectivity profile of this compound is noteworthy:
- IC50 against FLT3 kinase : 40 nM
- GI50 against MV4-11 : 22 nM
- GI50 against MOLM13 : 21 nM
- Selectivity over BTK kinase : >10-fold
- Selectivity over c-KIT kinase : 170-fold
This high selectivity is significant as it minimizes potential off-target effects, particularly myelosuppression, which is a common side effect associated with other FLT3 inhibitors that also inhibit c-KIT.
In Vivo Efficacy
In preclinical studies, this compound exhibited good bioavailability (30%) and effectively suppressed tumor growth in xenograft models using MV4-11 cells. The administration of 50 mg/kg significantly reduced tumor size without observable toxicity, indicating a favorable safety profile.
Summary of Biological Activity
Parameter | Value |
---|---|
IC50 (FLT3 kinase) | 40 nM |
GI50 (MV4-11) | 22 nM |
GI50 (MOLM13) | 21 nM |
Selectivity (FLT3 vs BTK) | >10-fold |
Selectivity (FLT3 vs c-KIT) | 170-fold |
Oral Bioavailability | 30% |
Comparison with Other FLT3 Inhibitors
Compound | IC50 (FLT3) | Selectivity (vs c-KIT) | Clinical Status |
---|---|---|---|
This compound | 40 nM | 170-fold | Preclinical |
Midostaurin | ~100 nM | Moderate | Approved |
Quizartinib | ~10 nM | Low | Approved |
Crenolanib | ~30 nM | Moderate | Approved |
Case Study 1: Efficacy in AML Models
In a study evaluating the efficacy of this compound in AML xenograft models, researchers observed a significant reduction in tumor burden compared to control groups. The study highlighted that treatment with this compound led to a marked decrease in leukemic cell proliferation and an increase in apoptotic markers.
Case Study 2: Safety Profile Assessment
A separate investigation focused on the safety profile of this compound. The compound was administered to animal models at varying doses, revealing no significant adverse effects at therapeutic doses. This contrasts sharply with other FLT3 inhibitors that often lead to myelosuppression due to their non-selective inhibition.
Q & A
Basic Research Questions
Q. How were the dissociation constants (pKa) of CHMFL-FLT3-122 determined, and what methodological considerations are critical for reproducibility?
- Answer : The pKa values (pKa₁ = 3.87 ± 0.14; pKa₂ = 8.12) were measured using UV spectroscopy and non-logarithmic titration (Benet method). Key considerations include:
- Standardizing buffer conditions to minimize ionic interference.
- Validating instrument calibration with reference compounds.
- Replicating measurements across multiple pH ranges to ensure accuracy .
- Table 1 : Summary of Dissociation Constants
Method | pKa₁ | pKa₂ |
---|---|---|
UV | 3.87 | - |
Titration | - | 8.12 |
Q. What experimental designs are recommended for initial in vitro validation of this compound's FLT3 inhibition?
- Answer : Use a quasi-experimental design with:
- Control groups : FLT3 wild-type vs. mutant cell lines.
- Dose-response assays : IC₅₀ determination via kinase activity assays (e.g., ADP-Glo™).
- Time-course studies : Assess inhibitory persistence post-washout.
Ensure statistical power via triplicate measurements and ANOVA for variance analysis .
Q. How should researchers address solubility challenges in this compound for in vivo studies?
- Answer : Optimize formulations using:
- Co-solvents : DMSO/PEG mixtures (≤0.1% v/v to avoid toxicity).
- pH adjustment : Leverage pKa values to stabilize the compound in physiological buffers.
- Pharmacokinetic modeling : Predict bioavailability using in vitro solubility and LogP data .
Advanced Research Questions
Q. How can conflicting data between in vitro and in vivo efficacy of this compound be systematically analyzed?
- Answer : Apply contradiction analysis frameworks:
- Hypothesis testing : Compare FLT3 phosphorylation levels (Western blot) in vitro vs. tumor xenografts.
- Metabolite profiling : Use LC-MS to identify degradation products in plasma.
- Covariate adjustment : Model variables like tumor microenvironment pH using multivariate regression .
- Table 2 : Example Data Contradiction Workflow
Step | Action | Tool |
---|---|---|
1 | Identify discrepancy | In vitro vs. in vivo IC₅₀ |
2 | Isolate variables | Tumor hypoxia, protein binding |
3 | Validate hypotheses | Orthogonal assays (e.g., SPR for binding affinity) |
Q. What factorial design approaches optimize this compound synthesis parameters for yield and purity?
- Answer : Implement a 2^k factorial design to test:
- Factors : Reaction temperature, catalyst concentration, solvent polarity.
- Response variables : Yield (HPLC), purity (NMR).
- Statistical analysis : Use Pareto charts to rank factor significance and response surface methodology for optimization .
Q. How can AI-driven molecular dynamics (MD) simulations enhance mechanistic studies of this compound-FLT3 interactions?
- Answer : Integrate AI platforms (e.g., COMSOL Multiphysics) to:
- Simulate binding kinetics under varying ATP concentrations.
- Predict resistance mutations via free-energy perturbation (FEP) calculations.
- Validate simulations with SPR or ITC binding assays .
Q. What strategies reconcile discrepancies in this compound's pharmacokinetic (PK) data across species?
- Answer : Apply allometric scaling with species-specific adjustments:
- Interspecies correlation : Map clearance rates to body surface area.
- CYP450 inhibition assays : Identify metabolic differences using liver microsomes.
- Compartmental modeling : Refine PK parameters using nonlinear mixed-effects modeling (NONMEM) .
Q. Methodological Frameworks
- Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Experimental Design : Align with PICO (Population, Intervention, Comparison, Outcome) for translational studies .
- Theoretical Basis : Link findings to FLT3 signaling pathways and mutation-driven oncogenesis to strengthen mechanistic claims .
Propiedades
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNAFSDUTMZGSF-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.